3-Nitrophenyl isocyanate

描述

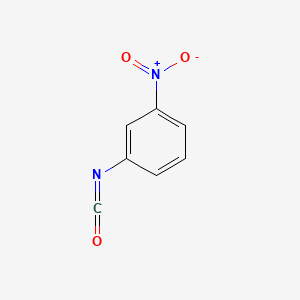

3-Nitrophenyl isocyanate: is an organic compound with the molecular formula C7H4N2O3 . It is characterized by the presence of a nitro group (-NO2) and an isocyanate group (-NCO) attached to a benzene ring. This compound is a yellow crystalline solid with a melting point of approximately 51-54°C . It is commonly used in chemical synthesis studies due to its reactivity and versatility .

准备方法

Synthetic Routes and Reaction Conditions: 3-Nitrophenyl isocyanate can be synthesized through several methods, including:

-

Phosgenation of 3-Nitroaniline: This method involves the reaction of 3-nitroaniline with phosgene (COCl2) to produce this compound. The reaction proceeds via the formation of a carbamoyl chloride intermediate . [ \text{3-Nitroaniline} + \text{Phosgene} \rightarrow \text{this compound} + 2 \text{HCl} ]

-

Curtius Rearrangement: This method involves the thermal decomposition of 3-nitrobenzoyl azide to form this compound and nitrogen gas . [ \text{3-Nitrobenzoyl azide} \rightarrow \text{this compound} + \text{N}_2 ]

Industrial Production Methods: Industrial production of this compound typically involves the phosgenation method due to its efficiency and scalability. The reaction is carried out in a controlled environment to handle the hazardous nature of phosgene .

化学反应分析

Nucleophilic Addition Reactions

The isocyanate group (-NCO) exhibits strong electrophilic character, undergoing nucleophilic additions with diverse reagents:

Mechanistic Insights:

-

Alcoholysis follows third-order kinetics: rate ∝ [isocyanate][ROH]²

-

Water reaction proceeds via carbamic acid intermediate (detected via IR at 1720 cm⁻¹)

-

Amine reactivity order: primary > secondary > aromatic amines (10⁴-10⁵ rate difference)

Substitution Reactions

The nitro group undergoes displacement under specific conditions:

Halogen Exchange:

text3-NPI + KX → 3-XC₆H₄NCO (X = F, Cl) Conditions: DMSO, 120°C, 12h Yield: 68-72% [3][8]

Catalytic Reduction:

Cyclotrimerization

Forms isocyanurate rings under catalytic conditions:

| Catalyst System | Temp (°C) | Time (h) | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| HTBD·OAc (0.5 mol%) | 25 | 0.5 | 92 | 184 |

| K₂CO₃ (5 mol%) | 80 | 4 | 85 | 21.25 |

| DBU (1 mol%) | 60 | 2 | 88 | 44 |

Conditions: Solvent-free, N₂ atmosphere

Mechanism: Stepwise addition via allophanate intermediates, confirmed by ¹H NMR

Industrial-Scale Reactions

Polyurethane Synthesis:

text2 3-NPI + HO-R-OH → [OCN(3-NO₂C₆H₄)NHCOORO]ₙ

Pharmaceutical Intermediate Synthesis:

科学研究应用

3-Nitrophenyl isocyanate is used in various scientific research applications, including:

Chemical Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Material Science: It is used in the production of polymers and coatings due to its reactivity with nucleophiles.

作用机制

The mechanism of action of 3-nitrophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reactivity is utilized in various chemical synthesis processes to form urethanes, ureas, and carbamic acids .

相似化合物的比较

- 2-Nitrophenyl isocyanate

- 4-Nitrophenyl isocyanate

- Phenyl isocyanate

Comparison: 3-Nitrophenyl isocyanate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2-nitrophenyl isocyanate and 4-nitrophenyl isocyanate, the 3-nitro position provides different steric and electronic effects, making it suitable for specific applications in chemical synthesis .

生物活性

3-Nitrophenyl isocyanate (CHNO), also known as 1-isocyanato-3-nitrobenzene, is an organic compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Weight : 164.12 g/mol

- Melting Point : 47.0 °C

- Chemical Structure :

- IUPAC Name: 1-isocyanato-3-nitrobenzene

- SMILES: [O-]N+C1=CC=CC(=C1)N=C=O

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with phosgene or triphosgene under controlled conditions. A mild method using ionic liquids has also been reported, enhancing yield and reducing environmental impact .

Antimicrobial Activity

Nitro-containing compounds, including this compound, exhibit notable antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death. For instance, nitro derivatives like metronidazole are well-known for their efficacy against various pathogens .

Research indicates that compounds similar to this compound have shown activity against bacteria and fungi by disrupting cellular processes through DNA damage and oxidative stress .

Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of nitroaromatic compounds. The presence of the nitro group can enhance the cytotoxicity of these compounds in cancer cells. For example, derivatives of nitrophenyl isocyanates have been evaluated for their ability to induce apoptosis in glioblastoma cells .

A study found that certain nitrophenyl ureas exhibited selective toxicity towards apoptosis-resistant cancer cell lines, suggesting a promising avenue for developing targeted cancer therapies .

Anti-Inflammatory Activity

Nitro compounds are also recognized for their anti-inflammatory effects. They can modulate inflammatory pathways by inhibiting key enzymes such as iNOS and COX-2, which are involved in the inflammatory response. For instance, some nitro derivatives have shown potential in reducing inflammation markers in various models .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity Against Cancer Cells :

The biological activity of this compound can be attributed to several mechanisms:

- DNA Binding : Reduced nitro species formed during metabolic activation can covalently bind to DNA, leading to mutagenic effects and cell death.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to cellular damage and apoptosis.

- Enzyme Inhibition : Compounds can inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-nitrophenyl isocyanate in laboratory settings?

- Methodological Answer : this compound is commonly synthesized via the reaction of 3-nitroaniline with phosgene or thiophosgene derivatives under controlled conditions. The nitro group in the precursor enhances electrophilicity, facilitating isocyanate formation. Alternative routes include Curtius rearrangement of acyl azides, though this method requires careful temperature control to avoid side reactions .

Q. What are the key physical and chemical properties of this compound critical for experimental design?

- Methodological Answer : Key properties include a melting point of 49–54°C, boiling point (reported under vacuum), and density of ~1.3 g/cm³. The nitro group contributes to its electrophilic reactivity, enabling nucleophilic additions. Refractive index and enthalpy of vaporization (measured at boiling point) are essential for purification via distillation .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

- Methodological Answer : Due to acute oral toxicity (Category 4), respiratory sensitization (Category 1), and skin/eye irritation (Category 2), handling requires a fume hood, nitrile gloves, and eye protection. Storage at 0–6°C in airtight containers is critical to prevent moisture-induced degradation. Spills should be neutralized with dry sand and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the isocyanate carbon. This facilitates nucleophilic attacks by amines or alcohols, forming urea or urethane derivatives. In Curtius rearrangements, the nitro group stabilizes transition states, improving yields of benzoxazolinone derivatives .

Q. What are the advantages of indirect GC methods over direct techniques for quantifying this compound in reaction mixtures?

- Methodological Answer : Indirect GC via reaction with n-dibutylamine (n-DBA) avoids thermal decomposition and moisture sensitivity issues associated with direct isocyanate analysis. The method quantifies unreacted n-DBA, enabling standardization across diverse isocyanates without adjusting GC parameters. Precision is enhanced using internal standards and automated integration .

Q. What experimental design considerations are critical for optimizing polymer synthesis using this compound as a monomer?

- Methodological Answer : Factorial designs should evaluate factors like epoxy/isocyanate molar ratios (e.g., 0.4 vs. 1.2) and flexibilizer concentration. Kinetic studies using microreactors can determine solvent-dependent activation energies (e.g., 30–52 kJ/mol for alcohol reactions). Real-time HPLC monitoring ensures reaction completion while minimizing side products .

Q. How do solvent polarity and catalyst selection impact the reaction kinetics of this compound with alcohols?

- Methodological Answer : Non-polar solvents (e.g., toluene) slow urethane formation due to reduced nucleophilicity, while polar aprotic solvents (e.g., DMF) accelerate reactivity. Uncatalyzed reactions exhibit activation energies of 30–48 kJ/mol for primary alcohols. Catalysts like tin(II) octoate reduce energy barriers but require strict anhydrous conditions to prevent hydrolysis .

Q. Analytical and Contradiction Management

- Data Contradictions : While indirect GC is preferred for stability , HPLC offers higher sensitivity for trace analysis in biological matrices . Researchers must validate methods based on sample type and detection limits.

- Synthetic Variability : Curtius rearrangement () yields high-purity products but requires hazardous azide intermediates, whereas thiophosgene routes ( ) are safer but may require post-synthesis purification.

属性

IUPAC Name |

1-isocyanato-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-5-8-6-2-1-3-7(4-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFGYTMCNVMFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062976 | |

| Record name | Benzene, 1-isocyanato-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3320-87-4 | |

| Record name | 3-Nitrophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3320-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isocyanato-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-isocyanato-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-isocyanato-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。